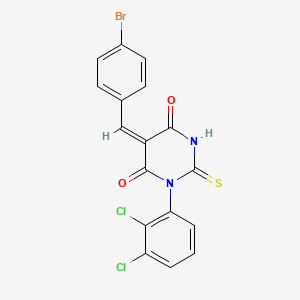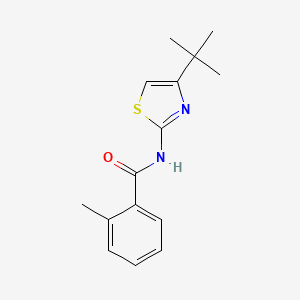![molecular formula C15H21NO3 B3924078 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3924078.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2,2-dimethylpropanamide
描述
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2,2-dimethylpropanamide, commonly known as BDDPA, is a chemical compound that has gained significant attention in scientific research over the years. This compound belongs to the class of amides and is synthesized through a series of chemical reactions. BDDPA has been extensively studied for its potential applications in various scientific fields, including material science, pharmacology, and environmental science.
作用机制
The mechanism of action of BDDPA is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines. Cytokines are small proteins that are produced by immune cells and play a critical role in the immune response. Pro-inflammatory cytokines are produced in response to infection or injury and can cause inflammation and tissue damage. BDDPA has been shown to inhibit the production of pro-inflammatory cytokines, which may explain its potential anti-inflammatory effects.
Biochemical and Physiological Effects:
BDDPA has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BDDPA inhibits the production of pro-inflammatory cytokines, including interleukin-1β, interleukin-6, and tumor necrosis factor-α. BDDPA has also been shown to have antioxidant properties, as it can scavenge free radicals and protect cells from oxidative damage. In animal studies, BDDPA has been shown to reduce inflammation and tissue damage in models of arthritis and colitis.
实验室实验的优点和局限性
BDDPA has several advantages for lab experiments, including its stability, solubility, and low toxicity. BDDPA is stable under a range of conditions and can be easily synthesized and purified. BDDPA is also soluble in a range of solvents, which makes it easy to work with in the lab. However, one limitation of BDDPA is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
未来方向
There are several future directions for research on BDDPA. One area of interest is its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases, such as arthritis and colitis. Further studies are needed to understand the mechanism of action of BDDPA and to determine its efficacy in animal models and clinical trials. Another area of interest is its potential use as a marker for atmospheric pollution. BDDPA has been shown to be a stable and persistent compound that can be detected in the environment, which makes it a potential candidate for monitoring air pollution levels. Further studies are needed to determine the feasibility and accuracy of using BDDPA as a marker for atmospheric pollution.
科学研究应用
BDDPA has been extensively studied for its potential applications in various scientific fields. In material science, BDDPA is used as a stabilizer for polymers and plastics, as it has excellent thermal stability and UV resistance. In pharmacology, BDDPA has been shown to have potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. BDDPA has also been studied for its potential use in environmental science, as it can be used as a marker for atmospheric pollution.
属性
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10(16-14(17)15(2,3)4)11-5-6-12-13(9-11)19-8-7-18-12/h5-6,9-10H,7-8H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNKDJXFZCGVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-N-cycloheptylpiperidine-1-carboxamide](/img/structure/B3923998.png)
![2-[(4-methoxyphenoxy)methyl]-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B3924001.png)
![4-({[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]amino}methyl)benzonitrile](/img/structure/B3924005.png)


![N-(2,4-dimethoxybenzyl)-3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}propanamide](/img/structure/B3924029.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3924051.png)
![N-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3924060.png)
![N-[(2-butyl-1H-imidazol-4-yl)methyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B3924073.png)
![N-(3-acetylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3924084.png)
![ethyl [(3-{[(1H-imidazol-2-ylmethyl)amino]carbonyl}phenyl)amino]acetate](/img/structure/B3924085.png)
![3-ethyl-1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B3924101.png)